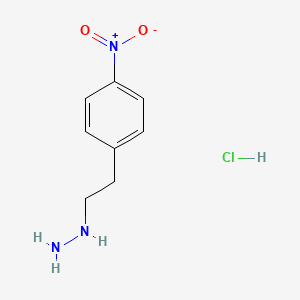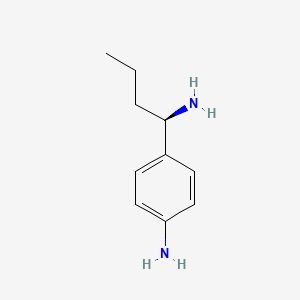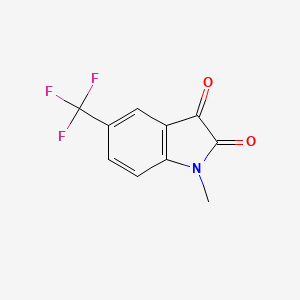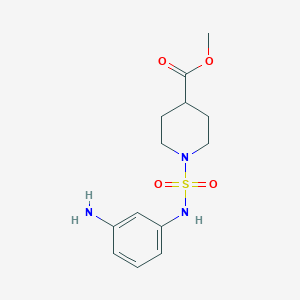
(4-Nitrophenethyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenethyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H8ClN3O2. It is a derivative of hydrazine, characterized by the presence of a nitrophenyl group attached to the hydrazine moiety. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenethyl)hydrazine hydrochloride typically involves the diazotization of p-nitroaniline followed by reduction and hydrolysis. One common method includes dissolving p-nitroaniline in concentrated hydrochloric acid and cooling the solution to 0°C. Sodium nitrite is then added dropwise to form the diazonium salt, which is subsequently reduced using stannous chloride in hydrochloric acid. The resulting product is then hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves precise control of reaction conditions such as temperature, pH, and reaction time. Sodium metabisulfite is often used as a reducing agent to enhance the efficiency of the reduction step, resulting in a high-purity product with lower production costs .
化学反応の分析
Types of Reactions
(4-Nitrophenethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Stannous chloride in hydrochloric acid is commonly used.
Substitution: Various nucleophiles can be used depending on the desired product.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
- p-Aminophenethylhydrazine
Substitution: Various substituted hydrazines
科学的研究の応用
(4-Nitrophenethyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of (4-Nitrophenethyl)hydrazine hydrochloride involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction or oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and other biomolecules, affecting their function and activity .
類似化合物との比較
Similar Compounds
- 4-Nitrophenylhydrazine hydrochloride
- Phenylhydrazine hydrochloride
- 2-Nitrophenylhydrazine hydrochloride
Uniqueness
(4-Nitrophenethyl)hydrazine hydrochloride is unique due to the presence of the ethyl group attached to the hydrazine moiety, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
特性
CAS番号 |
2044707-15-3 |
|---|---|
分子式 |
C8H12ClN3O2 |
分子量 |
217.65 g/mol |
IUPAC名 |
2-(4-nitrophenyl)ethylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c9-10-6-5-7-1-3-8(4-2-7)11(12)13;/h1-4,10H,5-6,9H2;1H |
InChIキー |
UBWZIGKDTNHBGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCNN)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12332951.png)

![(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylidene-1,3-diazinan-2-one](/img/structure/B12332959.png)



![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12333003.png)

![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333019.png)

![7-Bromopyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12333028.png)
![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333030.png)
![1,7-Dioxacyclotetradeca-3,9-diene-2,8-dione,5,11-dihydroxy-6,14-dimethyl-, [5S-(3E,5R*,6S*,9E,11S*,14S*)]-](/img/structure/B12333035.png)

